

Practical Guide to Using GRL-1720 in a Laboratory Setting

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-1720 is a small molecule compound containing an indoline moiety that has been identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro).[1] Mpro is a viral enzyme crucial for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[2][3] **GRL-1720** acts as an irreversible, covalent inhibitor of SARS-CoV-2 Mpro.[1] This document provides a practical guide for the use of **GRL-1720** in a laboratory setting, including summaries of its activity, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Data Presentation

The following table summarizes the quantitative data reported for **GRL-1720**'s inhibitory activity against SARS-CoV-2.



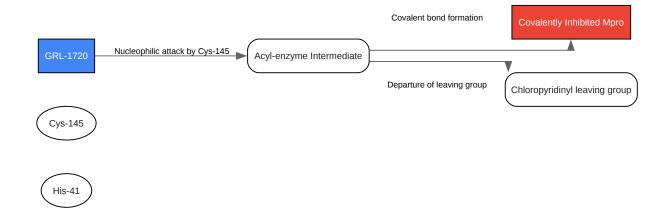
Parameter	Value	Assay Type	Cell Line (if applicable)	Reference
IC50	0.32 ± 0.02 μM	In vitro enzymatic assay (10 min incubation)	N/A	[1]
Ki	2.15 ± 0.49 μM	Time-dependent inhibition kinetics	N/A	[1]
kinact	2.53 ± 0.27 min-1	Time-dependent inhibition kinetics	N/A	[1]
kinact/Ki	19,610 M-1s-1	Second-order rate constant	N/A	[1]
EC50	15 ± 4 μM	VeroE6 cell- based assay (RNA-qPCR)	VeroE6	[1]
CC50	>100 μM	VeroE6 cell- based assay	VeroE6	[1]

Signaling Pathway and Mechanism of Action

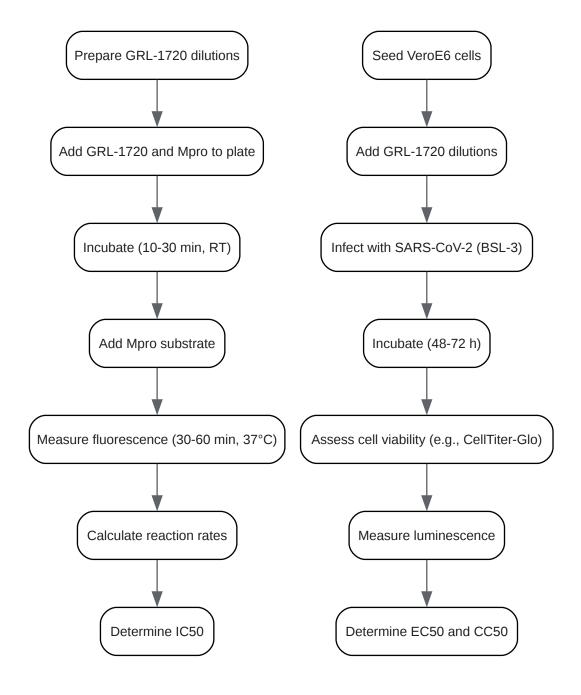
GRL-1720 targets the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. Mpro is a cysteine protease that cleaves the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.

The proposed mechanism of action for **GRL-1720** involves a nucleophilic attack on the ester carbon of the compound by the catalytic dyad (His-41 and Cys-145) of Mpro.[1] This results in the formation of a covalent bond between the carbonyl indoline moiety of **GRL-1720** and the Cys-145 residue of the enzyme, leading to its irreversible inhibition.[1]









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References



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